

# 4-Hexyloxyphenylboronic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Hexyloxyphenylboronic acid**

Cat. No.: **B038556**

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An In-Depth Technical Guide to **4-Hexyloxyphenylboronic Acid**: Properties, Synthesis, and Applications in Modern Chemistry

## Introduction

**4-Hexyloxyphenylboronic acid** is a bifunctional organic compound featuring a phenylboronic acid moiety and a hexyloxy side chain. This unique structure renders it a highly valuable and versatile building block in contemporary chemical research and development. Its molecular weight is 222.09 g/mol, and its chemical formula is  $C_{12}H_{19}BO_3$ .<sup>[1][2]</sup> The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which has revolutionized the formation of carbon-carbon bonds.<sup>[3][4]</sup> The lipophilic hexyloxy group, in turn, imparts specific solubility characteristics and can induce self-assembly, making it a key component in the design of liquid crystals and other functional materials.<sup>[1]</sup>

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of **4-hexyloxyphenylboronic acid**. We will delve into its physicochemical properties, detail robust protocols for its synthesis and purification, explore its critical role in the Suzuki-Miyaura coupling, and survey its applications in materials science and medicinal chemistry, grounded in authoritative references and field-proven insights.

## Part 1: Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. **4-Hexyloxyphenylboronic acid** is typically a white to off-white solid crystalline powder at room temperature. Its properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	222.09 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>19</sub> BO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
CAS Number	121219-08-7	<a href="#">[1]</a>
Appearance	White to almost white powder/crystal	
Melting Point	85 °C	<a href="#">[5]</a>
Purity	Typically ≥97%	<a href="#">[2]</a>
Storage	4°C, ambient temperature for shipping	<a href="#">[1]</a>

It is important to note that arylboronic acids, including this compound, can exist in equilibrium with their cyclic anhydride form (a trimeric boroxine), especially upon heating or under dehydrating conditions.[\[5\]](#) This does not typically impede their reactivity in coupling reactions, as the boroxine readily converts back to the monomeric boronic acid in the presence of water or base.

## Analytical Characterization

Confident use of **4-hexyloxyphenylboronic acid** requires rigorous analytical validation. The following techniques are standard for confirming its identity and purity.

- **NMR Spectroscopy:** Nuclear Magnetic Resonance is the most powerful tool for structural elucidation.
  - **<sup>1</sup>H NMR:** The proton NMR spectrum will exhibit characteristic signals. The aromatic protons will appear as two distinct doublets in the 7.0-8.0 ppm region, typical for a 1,4-disubstituted benzene ring. The protons of the hexyloxy chain will be visible in the upfield region: a triplet around 4.0 ppm for the -OCH<sub>2</sub>- group, a multiplet around 1.8 ppm for the

adjacent -CH<sub>2</sub>- group, further multiplets for the internal methylenes, and a terminal methyl triplet around 0.9 ppm. The acidic protons of the B(OH)<sub>2</sub> group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

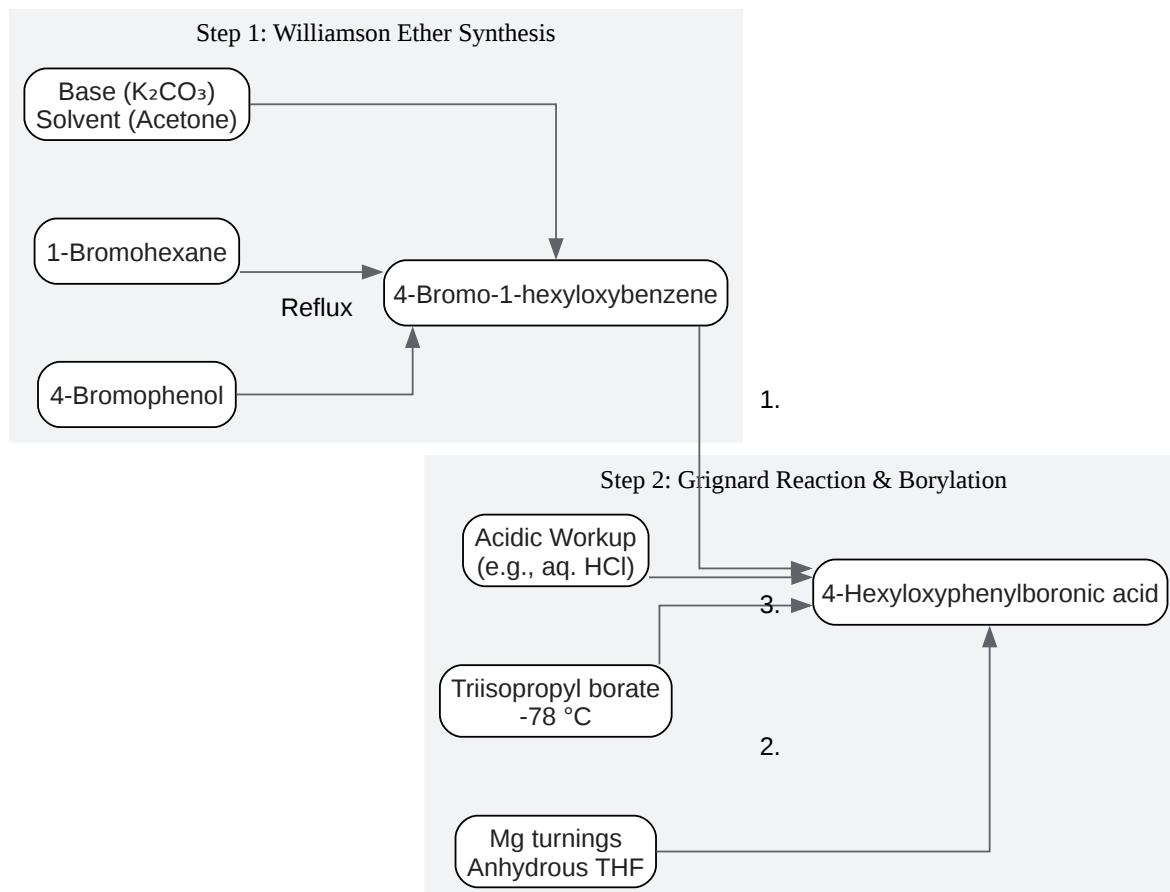
- <sup>13</sup>C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (with the carbon attached to boron being broader and less intense) and six signals for the hexyloxy chain carbons.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight. Electrospray ionization (ESI) in negative mode would be expected to show an [M-H]<sup>-</sup> ion, while high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum will display a strong, broad O-H stretching band around 3300 cm<sup>-1</sup> (for the B(OH)<sub>2</sub> group), C-H stretching bands just below 3000 cm<sup>-1</sup>, aromatic C=C stretching bands around 1600 cm<sup>-1</sup>, and a strong C-O stretching band for the ether linkage around 1250 cm<sup>-1</sup>.

## Part 2: Synthesis and Purification

The synthesis of arylboronic acids is a well-established process in organic chemistry.<sup>[6]</sup> A common and reliable method involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.

### Synthetic Workflow: From 4-Bromophenol to 4-Hexyloxyphenylboronic Acid

This two-step process begins with the etherification of 4-bromophenol, followed by a Grignard reaction and borylation.



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Caption: Synthetic pathway for **4-Hexyloxyphenylboronic acid**.

## Detailed Synthesis Protocol

### Step 1: Synthesis of 4-Bromo-1-hexyloxybenzene

- Rationale: This is a standard Williamson ether synthesis to introduce the hexyloxy chain onto the commercially available 4-bromophenol starting material.
- Procedure:
  - To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate ( $K_2CO_3$ , 2.0 eq), and acetone.
  - Add 1-bromohexane (1.2 eq) to the suspension.
  - Heat the mixture to reflux and stir vigorously for 12-16 hours, monitoring by TLC until the starting phenol is consumed.
  - Cool the reaction, filter off the solid  $K_2CO_3$ , and concentrate the filtrate under reduced pressure.
  - Dissolve the residue in ethyl acetate, wash with 1M NaOH and then brine, dry over anhydrous  $MgSO_4$ , and concentrate to yield the product, which can be purified by column chromatography if necessary.

## Step 2: Synthesis of **4-Hexyloxyphenylboronic Acid**

- Rationale: This step leverages the formation of a highly reactive Grignard reagent, which acts as a nucleophile to attack the electrophilic boron atom of the borate ester. Anhydrous conditions are critical to prevent quenching the Grignard reagent. The reaction is performed at low temperature (-78 °C) to control reactivity and prevent side reactions.
- Procedure:
  - Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq).
  - Add a small crystal of iodine to activate the magnesium.
  - Dissolve 4-bromo-1-hexyloxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion to the magnesium and gently heat to initiate Grignard formation (the solution will turn cloudy and warm).

- Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for another 1-2 hours.
- In a separate flame-dried flask, dissolve triisopropyl borate (2.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
- Transfer the prepared Grignard reagent to the borate solution via cannula slowly, keeping the internal temperature below -60 °C.
- Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.
- Quench the reaction by slowly adding 1M HCl at 0 °C. Stir vigorously for 1 hour.
- Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate.

## Purification Protocol: Recrystallization

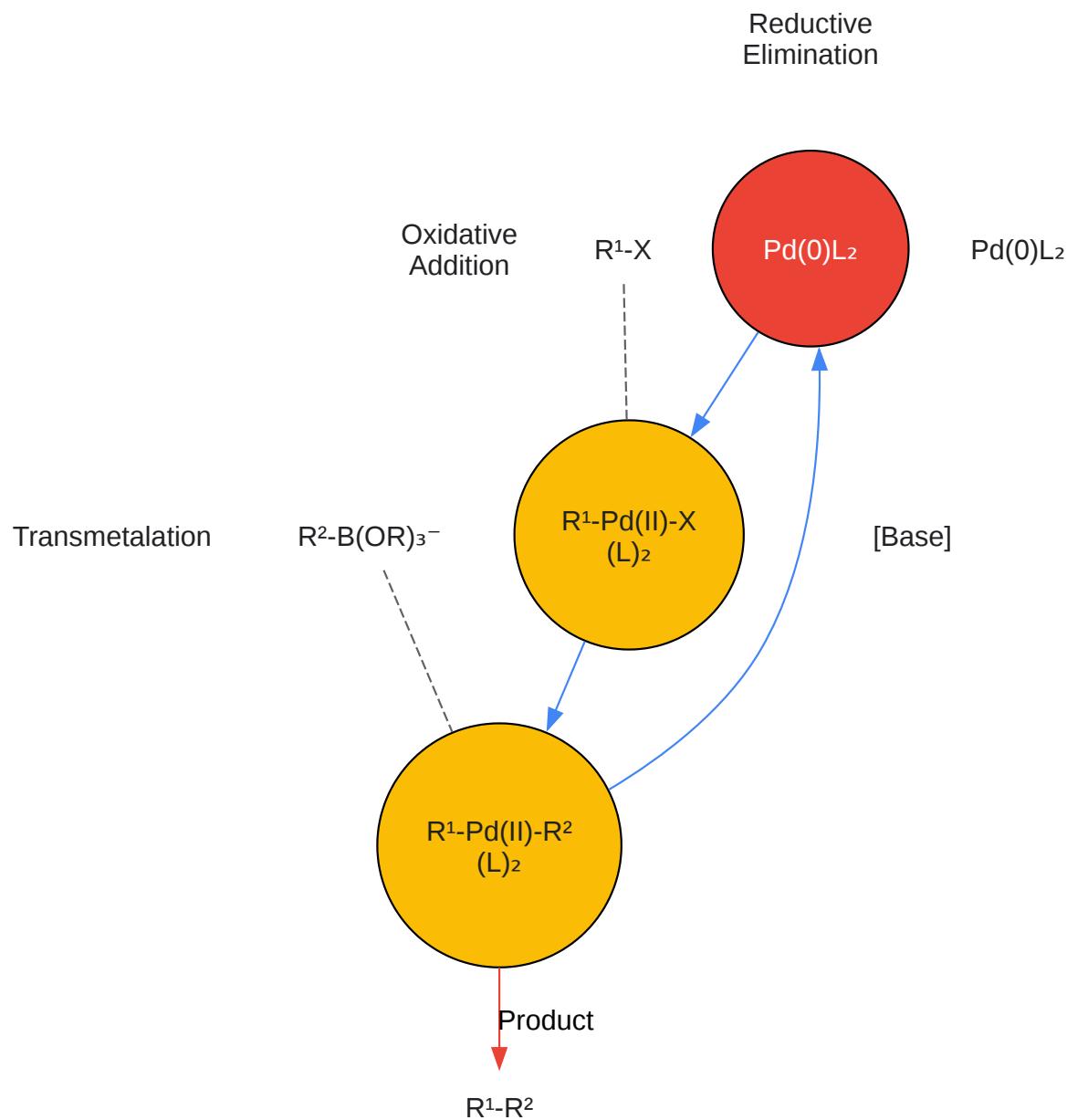
- Rationale: Recrystallization is a self-validating purification technique for solids. By dissolving the crude product in a minimal amount of a hot solvent system and allowing it to cool slowly, pure crystals form while impurities remain in the mother liquor. A sharp melting point of the resulting crystals indicates high purity.
- Procedure:
  - Dissolve the crude **4-hexyloxyphenylboronic acid** in a minimal amount of hot ethyl acetate.
  - Add hexane dropwise until the solution becomes slightly cloudy.
  - Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation.
  - Collect the white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

## Part 3: Core Applications and Reaction Mechanisms

The primary utility of **4-hexyloxyphenylboronic acid** stems from its participation in the Suzuki-Miyaura cross-coupling reaction.

## The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds to create biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.<sup>[7][8]</sup> The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.<sup>[3][9]</sup>

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Experimental Protocol: Suzuki Coupling

This protocol describes the coupling of **4-hexyloxyphenylboronic acid** with a generic aryl bromide.

- Reaction Setup:

- To a flame-dried Schlenk flask, add **4-hexyloxyphenylboronic acid** (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate ( $K_2CO_3$ , 2.0-3.0 eq).
- Causality: The base is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex,  $[R-B(OH)_3]^-$ , which facilitates the transmetalation step.<sup>[3]</sup>

- Catalyst Addition:

- Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0)  $[Pd(PPh_3)_4]$  (1-3 mol%) or a combination of Palladium(II) acetate ( $Pd(OAc)_2$ ) and a phosphine ligand.
- Causality: The phosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.

- Solvent Addition & Degassing:

- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Under this inert atmosphere, add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
- Causality: Oxygen must be excluded as it can oxidize and deactivate the Pd(0) catalyst. The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the "ate" complex.

- Reaction Execution:

- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.

- Work-up and Purification:
  - Cool the mixture to room temperature and dilute with ethyl acetate and water.
  - Separate the organic layer, and extract the aqueous layer with ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate.
  - Purify the resulting biaryl product by column chromatography or recrystallization.

## Applications in Drug Discovery and Materials Science

The true value of **4-hexyloxyphenylboronic acid** lies in the complex molecules it helps create.

- Drug Discovery: Phenylboronic acids are a privileged scaffold in medicinal chemistry.[\[10\]](#) The incorporation of a boron atom can lead to unique binding interactions, often with the active sites of serine proteases.[\[11\]](#) Several FDA-approved drugs, such as the anticancer agent Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam, are boronic acid derivatives, highlighting the therapeutic potential of this functional group.[\[10\]](#)[\[12\]](#)[\[13\]](#) The hexyloxy chain can be used to tune the lipophilicity of a drug candidate, which is a critical parameter for optimizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
- Materials Science: The rigid aromatic core combined with the flexible alkyl chain of **4-hexyloxyphenylboronic acid** makes it an excellent building block for liquid crystals.[\[1\]](#) The biaryl structures synthesized via Suzuki coupling using this reagent are often discotic or calamitic mesogens, which are essential for display technologies and organic electronics.

## Part 4: Safety and Handling

As with any chemical reagent, proper handling of **4-hexyloxyphenylboronic acid** is paramount for laboratory safety.

- Hazard Identification: The compound is classified with the following hazard statements:
  - H302: Harmful if swallowed.

- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[5]
- Precautionary Measures:
  - Engineering Controls: Handle in a well-ventilated fume hood.
  - Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and suitable chemical-resistant gloves (e.g., nitrile).[5]
  - Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
  - Storage: Store in a tightly sealed container in a cool, dry place, typically at 4°C for long-term stability.[1]

## Conclusion

**4-Hexyloxyphenylboronic acid** is more than just a chemical intermediate; it is an enabling tool for innovation in both life sciences and materials science. Its robust performance in the Suzuki-Miyaura coupling provides a reliable pathway to complex molecular architectures, while its inherent structural features offer handles for tuning both material properties and pharmacological activity. By understanding its properties, mastering its synthesis, and applying it with sound mechanistic reasoning, researchers can continue to leverage this powerful building block to develop next-generation therapeutics and advanced functional materials.

## References

- ChemBK. **4-Hexyloxyphenylboronic Acid** (contains varying amounts of Anhydride). [Link]
- PubChem. 4-Hexylphenylboronic Acid. [Link]
- Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. *Journal of Applied Pharmaceutical Science*, 14(02), 051–060. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Santos, M. A. R. (2017).

- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). *Proceedings of the Japan Academy, Series B, Physical and Biological Sciences*, 80(8), 359–371. [\[Link\]](#)
- Wikipedia. Suzuki reaction. [\[Link\]](#)
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*, 26(23), 7393. [\[Link\]](#)
- Konatham, S., & Ramachandran, B. (2017). Phenylboronic Acid-polymers for Biomedical Applications. *Current medicinal chemistry*, 24(25), 2735–2754. [\[Link\]](#)
- Silva, F., et al. (2017).
- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. *European journal of medicinal chemistry*, 200, 112439. [\[Link\]](#)
- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [\[Link\]](#)

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## Sources

- 1. chemscene.com [chemscene.com]
- 2. bocsci.com [bocsci.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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